

Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG2-C6-OH

Cat. No.: B11933168

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Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable triazole linkage between an azide and a strained alkyne without the need for a toxic copper catalyst.^{[1][2][3]} This bioorthogonal reaction proceeds under mild, physiological conditions, making it an invaluable tool for bioconjugation, materials science, and drug development.^{[1][3][4]}

Azido-PEG2-C6-OH is a versatile chemical reagent featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) linker, and a terminal hydroxyl group. The PEG linker enhances solubility and reduces steric hindrance, while the azide serves as a functional handle for SPAAC reactions. This reagent is particularly useful for introducing a hydrophilic spacer into biomolecules or for linking different molecular entities, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[5][6][7]}

Key Applications:

- **Bioconjugation:** Labeling of proteins, antibodies, nucleic acids, and cells that have been functionalized with a strained alkyne (e.g., DBCO, BCN, DIBO).^{[8][9]}
- **PROTAC Synthesis:** Acts as a flexible, hydrophilic linker connecting a target protein ligand with an E3 ubiquitin ligase ligand.^{[5][6]}

- Surface Modification: Functionalization of material surfaces and nanoparticles to improve biocompatibility or attach targeting moieties.[\[1\]](#)
- Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[\[8\]](#)[\[10\]](#)

Quantitative Data

Quantitative data for SPAAC reactions are typically expressed as second-order rate constants. These rates are highly dependent on the specific strained alkyne used. While specific kinetic data for **Azido-PEG2-C6-OH** is not extensively published, the rates can be reasonably approximated by those of similar small molecule azides like benzyl azide.

Table 1: Properties of **Azido-PEG2-C6-OH**

Property	Value
Chemical Formula	C ₁₀ H ₂₁ N ₃ O ₃ [11]
Molecular Weight	231.30 g/mol [11]
Appearance	To be determined [11]
Functional Groups	Azide (-N ₃), PEG linker, Primary Alcohol (-OH)
Common Use	Hydrophilic linker for SPAAC and CuAAC reactions [5] [6]
Storage	-20°C for long-term storage [11]

Table 2: Representative SPAAC Second-Order Rate Constants

This table provides typical reaction rates between benzyl azide (as a proxy for **Azido-PEG2-C6-OH**) and various common strained alkynes. These values are useful for selecting the appropriate alkyne and estimating reaction times.

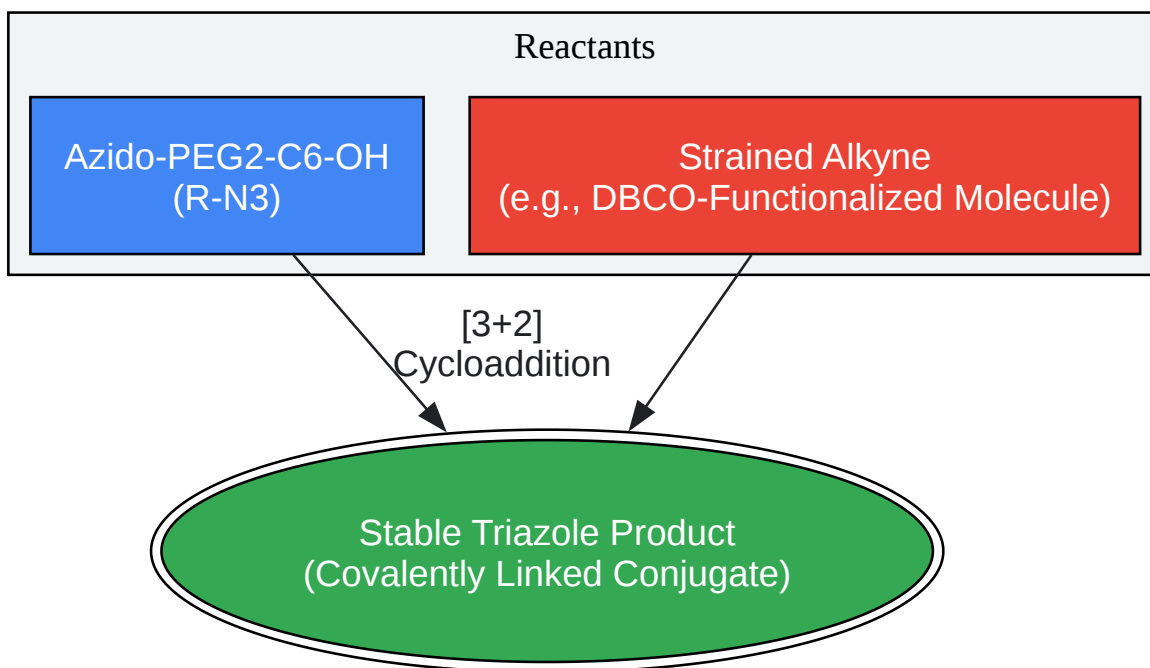
Strained Alkyne	Abbreviation	Rate Constant ($M^{-1}s^{-1}$)	Reference
Dibenzoannulated cyclooctyne	DBCO / ADIBO	~0.1 - 1.0	[12] [13]
Bicyclononyne	BCN	~0.1 - 0.6	[12]
Dibenzocyclooctynol	DIBO	~0.3	[14]
Azacyclooctyne	Aza-DBCO	~0.2	[13]
Dihydrodibenzocyclooctyne	DIBAC / ADIBO	~0.9	[12]

Note: Rates can vary based on solvent, temperature, and steric factors of the conjugated molecules.

Visualizations and Diagrams

The following diagrams illustrate the core concepts and workflows associated with using **Azido-PEG2-C6-OH** in SPAAC reactions.

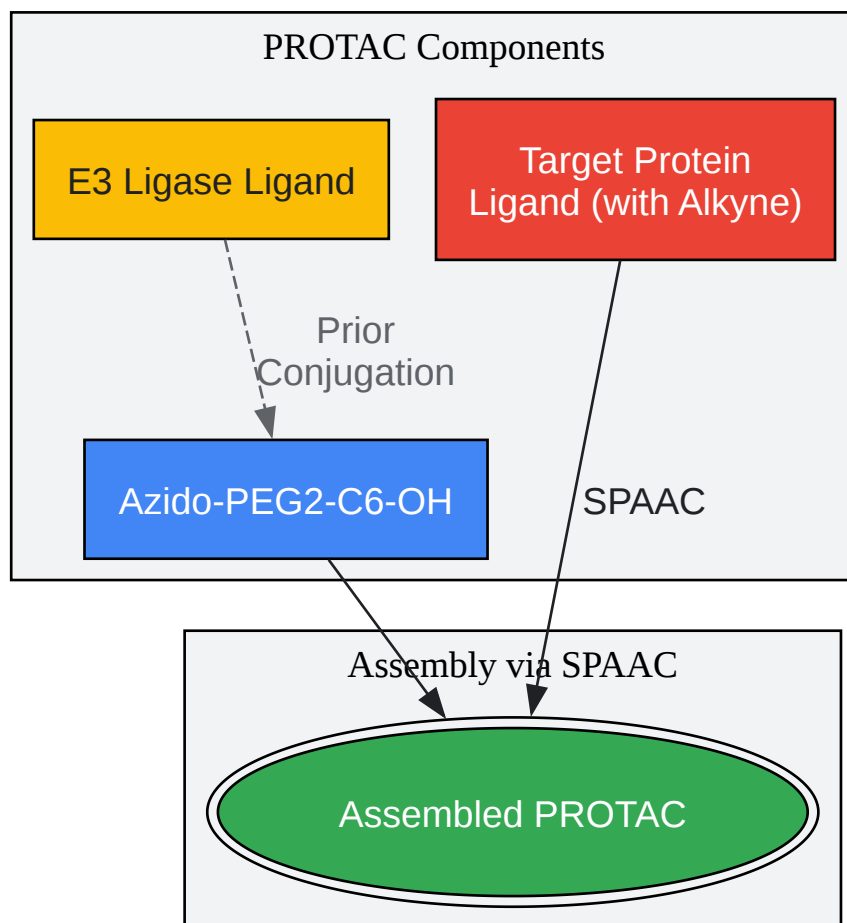
Figure 1: SPAAC Reaction Mechanism



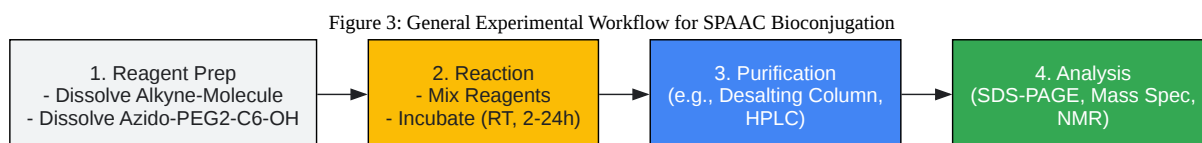
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Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Figure 2: Logical Flow for PROTAC Synthesis

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Caption: Logical workflow for synthesizing a PROTAC using a PEG linker via SPAAC.

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Caption: A typical experimental workflow for bioconjugation using SPAAC.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating **Azido-PEG2-C6-OH** to a strained alkyne-modified molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Azido-PEG2-C6-OH**
- Strained alkyne-functionalized molecule (e.g., DBCO-protein)
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer.
- Solvent: Anhydrous DMSO or DMF for dissolving reagents.
- Purification system: Desalting column (for proteins), HPLC, or silica gel chromatography.
- Analytical equipment: Mass spectrometer, SDS-PAGE equipment, NMR.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction buffer. For proteins, a concentration of 1-10 mg/mL is typical.
 - Prepare a 10-50 mM stock solution of **Azido-PEG2-C6-OH** in anhydrous DMSO.
- SPAAC Reaction:
 - To your solution of the alkyne-functionalized molecule, add the **Azido-PEG2-C6-OH** stock solution to achieve a final molar excess of 3 to 20 equivalents of the azide.
 - Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid denaturation of proteins.

- Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the strained alkyne.[8]
- The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
- Purification:
 - Once the reaction is complete, remove the excess, unreacted **Azido-PEG2-C6-OH** and other small molecules.
 - For proteins and other macromolecules, use a desalting column (e.g., PD-10) or spin filtration equilibrated with a suitable storage buffer (e.g., PBS).[8]
 - For small molecules, purification can be achieved via reverse-phase HPLC or flash chromatography.
- Analysis and Storage:
 - Confirm the successful conjugation and purity of the final product using an appropriate method. For proteins, this can be ESI-MS to observe the mass shift or SDS-PAGE to observe changes in migration. For small molecules, NMR and HRMS are standard.
 - Store the purified conjugate under appropriate conditions (e.g., -20°C or -80°C).

Protocol 2: Example - Labeling a DBCO-Modified Antibody

This protocol describes the specific application of labeling an antibody previously functionalized with a DBCO group.

Materials:

- DBCO-functionalized antibody (10 mg, in PBS)
- **Azido-PEG2-C6-OH**
- Anhydrous DMSO

- PD-10 desalting column
- PBS, pH 7.4

Procedure:

- Reagent Preparation:
 - Prepare a 25 mM stock solution of **Azido-PEG2-C6-OH** in anhydrous DMSO. (e.g., 5.78 mg in 1 mL DMSO).
 - The DBCO-functionalized antibody is already prepared in PBS at a concentration of 5 mg/mL (total volume 2 mL).
- SPAAC Ligation:
 - Add a 10-fold molar excess of the **Azido-PEG2-C6-OH** stock solution to the antibody solution.
 - Calculation: Assuming an antibody MW of ~150 kDa, 10 mg is ~0.067 μmol. A 10-fold excess requires 0.67 μmol of the azide.
 - Volume to add = (0.67 μmol) / (25 μmol/mL) = 0.0268 mL or ~27 μL.
 - Add 27 μL of the 25 mM **Azido-PEG2-C6-OH** stock to the 2 mL antibody solution.
 - Incubate the mixture on a rotator at room temperature for 4-12 hours.
- Purification:
 - Equilibrate a PD-10 desalting column with cold PBS according to the manufacturer's instructions.
 - Load the reaction mixture onto the column to separate the labeled antibody from excess azide reagent.
 - Elute the purified antibody conjugate with PBS.

- Characterization:
 - Analyze the purified conjugate by SDS-PAGE to check for integrity and mass shift.
 - Use UV-Vis spectroscopy to determine the final protein concentration.
 - Confirm the mass of the final conjugate via mass spectrometry (e.g., ESI-MS) to verify successful labeling.

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- To cite this document: BenchChem. [Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C6-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933168#strain-promoted-azide-alkyne-cycloaddition-spaac-with-azido-peg2-c6-oh]

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